molecular formula C9H19NO3 B6352257 Methyl 3-[(2-ethoxyethyl)amino]butanoate CAS No. 1154560-01-6

Methyl 3-[(2-ethoxyethyl)amino]butanoate

Cat. No.: B6352257
CAS No.: 1154560-01-6
M. Wt: 189.25 g/mol
InChI Key: KFBXAKOPXKWDEK-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyethyl)amino]butanoate is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. It belongs to the category of amino acid esters and is characterized by its ester functional group and amino substituent.

Preparation Methods

The synthesis of Methyl 3-[(2-ethoxyethyl)amino]butanoate typically involves the esterification of 3-[(2-ethoxyethyl)amino]butanoic acid with methanol in the presence of an acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 3-[(2-ethoxyethyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-[(2-ethoxyethyl)amino]butanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to Methyl 3-[(2-ethoxyethyl)amino]butanoate include other amino acid esters like ethyl 3-[(2-ethoxyethyl)amino]butanoate and propyl 3-[(2-ethoxyethyl)amino]butanoate . These compounds share similar structural features but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific ester and amino substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-(2-ethoxyethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-13-6-5-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXAKOPXKWDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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